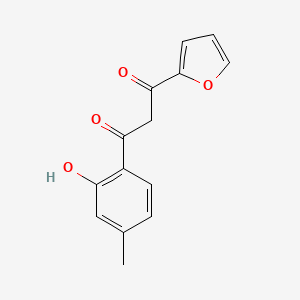

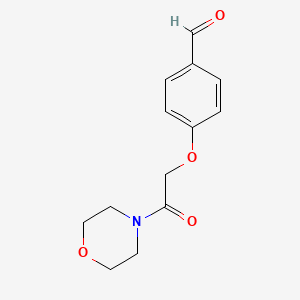

4-(2-吗啉-4-基-2-氧代-乙氧基)-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions that may include reductive amination, annulation, and esterification processes. For instance, the synthesis of a morpholine hydrochloride intermediate is described, starting from 4-methoxybenzaldehyde and proceeding through several steps including reductive amination, annulation with glyoxylic acid, and esterification . Similarly, morpholinium ionic liquids are synthesized by combining a morpholine base with various anions . These methods highlight the chemical flexibility of morpholine and its derivatives in synthetic chemistry.

Molecular Structure Analysis

Morpholine derivatives exhibit diverse molecular structures, as evidenced by the crystal structure of a compound with a morpholine ring in a chair conformation and specific dihedral angles between the morpholine ring and other structural moieties . The morpholinium group also adopts a chair conformation in other compounds, indicating a common structural feature among these derivatives . The molecular structure is crucial as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Morpholine and its derivatives are involved in various chemical reactions. For example, the Mannich reaction is used to synthesize a benzofuran-carbonyl-chromen-2-one derivative involving morpholine . The reactivity of morpholine is further demonstrated in the synthesis of a triazolone molecule, where it reacts with formaldehyde . These reactions are indicative of the nucleophilic nature of morpholine, allowing it to form bonds with various electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the substituents attached to the morpholine ring. Ionic liquids based on morpholinium salts exhibit a range of physicochemical properties and states of aggregation, which are significantly determined by the anion present . The toxicity and biodegradability of these compounds are also important properties, with some morpholinium ionic liquids classified as having moderate or low toxicity . The crystal structure analysis provides additional insights into the physical properties, such as the potential for hydrogen bonding and molecular packing in the solid state .

科学研究应用

Cytotoxicity and Apoptotic Studies

The compound 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, as part of Silver(I) complexes, demonstrated appreciable cytotoxic activity against human tumor cells, including lung and breast cancer cell lines. The complexes showed efficient internalization and induced cell death characteristics in triple-negative breast cancer cells, indicating potential for cancer treatment applications (Silva et al., 2020).

Fluorescent Properties and Biological Evaluation

In another study, a derivative of this compound was used in the synthesis of Bodipy, a fluorescent dye. The synthesized compounds were evaluated for their application in live cell imaging and cytotoxicity studies, particularly in the context of breast cancer cells (Eçik et al., 2019).

Photodynamic Therapy Applications

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and showed potential as agents for photodynamic therapy. These compounds, particularly the zinc(II) phthalocyanine derivative, were effective against prostate and melanoma cancer cell lines under specific experimental conditions (Kucińska et al., 2015).

Mechanistic Study in Organic Synthesis

A study involving the reaction of benzaldehyde with morpholine revealed novel organic compounds, demonstrating the utility of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde in organic synthesis and its role in forming new chemical structures (Rodinovskaya et al., 2002).

Evaluation in Drug Delivery Systems

The compound was studied as part of liposome-incorporated phthalocyanines, assessing their physicochemical properties and photodynamic activity against oral cancer cells. The research highlighted the potential of using such derivatives in drug delivery systems for cancer therapy (Skupin-Mrugalska et al., 2018).

Anti-Breast Cancer Agent Synthesis

A novel derivative was synthesized and evaluated for its anti-breast cancer activity. The compound exhibited significant anticancer activity against MCF-7 breast cancer cell line, showing promise as an anti-breast cancer agent (Kumar et al., 2021).

安全和危害

The compound “4-(2-Morpholin-4-yl-2-oxo-ethoxy)aniline” has a hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which means if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .

属性

IUPAC Name |

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQZOOBUOHUYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358427 |

Source

|

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

CAS RN |

30817-36-8 |

Source

|

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)